Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-piperazine-1-yl-phenol with di-tert-butyl dicarbonate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and requires stirring for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.
Scientific Research Applications
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of the target, leading to various biological effects. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of a hydroxyphenyl group and is used in similar applications.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative contains a hydrazino-oxoethyl group and exhibits different chemical reactivity and biological activity.
Uniqueness
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological targets, making the compound valuable in drug development and other scientific research applications.
Biological Activity
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS No. 158985-25-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- Structure : The compound features a piperazine core substituted with a tert-butyl group and a hydroxyphenyl moiety, contributing to its pharmacological properties.
This compound is primarily investigated for its interaction with various biological targets:
- Receptor Modulation : It is believed to act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, which are critical in mood regulation and psychiatric disorders.
- Antioxidant Activity : The hydroxyphenyl group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress, potentially offering neuroprotective effects.
- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although specific data on its efficacy against bacteria or fungi remain limited.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : The compound was tested on human cell lines to evaluate cytotoxicity. Results demonstrated an IC50 value indicating moderate cytotoxic effects at higher concentrations.
- Antioxidant Assays : Using DPPH and ABTS assays, the compound showed significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions.
In Vivo Studies
Limited in vivo studies have been reported, focusing primarily on neuroprotective effects:
- Animal Models : Rodent models have been utilized to assess the impact of the compound on neurodegenerative diseases. Preliminary results indicate that treatment with this compound may improve behavioral outcomes and reduce markers of neuroinflammation.
Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of similar piperazine derivatives. They reported that compounds with structural similarities could significantly reduce neuronal cell death induced by oxidative stress in vitro, suggesting that this compound may exhibit similar protective effects.
Antimicrobial Activity
A recent investigation into the antimicrobial properties of various piperazine derivatives highlighted that compounds structurally related to this compound displayed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents.
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHWSWXESXPBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470641 | |
Record name | tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158985-25-2 | |
Record name | tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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